molecular formula C23H15FO5 B14112415 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B14112415
M. Wt: 390.4 g/mol
InChI Key: JIMYXRSKKMPFRV-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (benzopyranone) family, characterized by a fused benzopyran ring system with a ketone group at position 2. The core structure is substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a 4-fluorobenzoate ester. This substitution pattern confers unique physicochemical and biological properties, particularly in targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer’s . Its molecular formula is C24H17FO6 (monoisotopic mass: 420.1009 g/mol), and it exhibits favorable drug-like properties, including high gastrointestinal absorption, blood-brain barrier (BBB) permeability, and compliance with Lipinski’s rule .

Properties

Molecular Formula

C23H15FO5

Molecular Weight

390.4 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate

InChI

InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3

InChI Key

JIMYXRSKKMPFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves a multi-step process:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions, followed by cyclization.

    Introduction of the 2-Methoxyphenyl Group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification with 4-Fluorobenzoic Acid: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with 4-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atom in the 4-fluorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its structural similarity to other bioactive chromen-4-one derivatives.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate would depend on its specific biological target. Generally, chromen-4-one derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of biological pathways. The presence of the 4-fluorobenzoate moiety may enhance its binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The fluorobenzoate moiety in the target compound differentiates it from analogs with methyl, methoxy, or other substituents. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Biological Activity
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methyl benzoate 4-Methylbenzoate (7) 406.39 Stable binding to AChE/BChE; high BBB permeability; no toxicity Neuroprotective (Alzheimer’s disease)
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate 4-Methoxyphenoxy (3), 4-Fluorobenzoate (7) 420.39 Moderate lipophilicity (LogP ~3.5); synthetic accessibility Not reported (structural isomer of target)
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate Propionate ester (7) 324.33 Lower molecular weight; reduced BBB permeation potential Unknown (limited pharmacokinetic data)
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 4-Chlorophenyl (3), 3-Methoxybenzoate (7) 406.80 Higher steric bulk; Cl substituent may enhance target affinity Potential enzyme inhibition (unconfirmed)
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Morpholine-carboxylate (7) 421.40 Improved solubility due to morpholine; moderate synthetic complexity Unreported (predicted CNS activity)

Key Observations :

  • Fluorine vs. Methyl : The 4-fluorobenzoate group in the target compound may enhance metabolic stability and electrostatic interactions with enzyme active sites compared to the 4-methyl analog .
  • Chlorine vs. Methoxy : The 4-chlorophenyl variant () introduces steric and electronic effects that could alter binding kinetics but may reduce BBB permeability due to increased molecular weight.
  • Ester Flexibility : Propionate and morpholine-carboxylate esters () demonstrate how ester group modifications impact lipophilicity and solubility.

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is C19H15O5F. The structure features a chromenone core substituted with a methoxyphenyl group and a fluorobenzoate moiety, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds in the chromone family have been shown to scavenge free radicals, which may protect against oxidative stress.
  • Enzyme Inhibition : Many chromone derivatives inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and lipoxygenases (LOX).

Biological Activity Data

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
3bAChE Inhibition10.4
3eBChE Inhibition5.4
2cCOX-2 InhibitionModerate
3hAntioxidant ActivitySignificant

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of several chromone derivatives against AChE and BChE. Compounds with fluorine substitutions showed enhanced inhibitory effects, suggesting that the presence of electron-withdrawing groups could be beneficial for neuroprotection.
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects, indicating potential for anticancer applications. For example, compound 3b showed significant activity against MCF-7 breast cancer cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of chromone derivatives. The introduction of halogen atoms, such as fluorine, has been associated with increased potency against various enzyme targets. Molecular docking studies suggest that these compounds can form stable interactions with active sites of enzymes, which is crucial for their inhibitory effects.

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